5,10,15,20-Tetrakis(2,6-dibromophenyl)porphyrin
Description
Properties
Molecular Formula |
C44H22Br8N4 |
|---|---|
Molecular Weight |
1245.9 g/mol |
IUPAC Name |
5,10,15,20-tetrakis(2,6-dibromophenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C44H22Br8N4/c45-21-5-1-6-22(46)37(21)41-29-13-15-31(53-29)42(38-23(47)7-2-8-24(38)48)33-17-19-35(55-33)44(40-27(51)11-4-12-28(40)52)36-20-18-34(56-36)43(32-16-14-30(41)54-32)39-25(49)9-3-10-26(39)50/h1-20,53,56H |
InChI Key |
PFFJDAUFJBYVGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=C(C=CC=C7Br)Br)C8=C(C=CC=C8Br)Br)C=C4)C9=C(C=CC=C9Br)Br)N3)Br |
Origin of Product |
United States |
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling Reactions
The bromine atoms on the phenyl rings serve as excellent leaving groups for palladium-catalyzed cross-coupling reactions. This enables the introduction of diverse functional groups via Suzuki–Miyaura coupling with boronic acids:
| Boronic Acid | Catalyst System | Yield (%) | Conditions |
|---|---|---|---|
| Phenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 95 | Toluene, 80°C, 24 hr |
| 4-Methoxyphenyl | Pd(PPh₃)₄, Na₂CO₃ | 88 | DMF/H₂O, 100°C, 18 hr |
| 2-Thienyl | Pd(OAc)₂, SPhos | 82 | THF, 70°C, 12 hr |
These reactions retain the porphyrin core while modifying peripheral substituents, enabling applications in materials science and catalysis .
Metalation Reactions
The porphyrin macrocycle readily coordinates with metal ions, forming metalloporphyrins critical for catalytic and photophysical applications:
| Metal Salt | Conditions | Product |
|---|---|---|
| Zn(OAc)₂ | Reflux in 1,2,4-TCB, 2 hr | Zn-porphyrin complex |
| FeCl₃ | 1,2,4-TCB, 180°C, 12 hr | Fe(III)-porphyrin |
| CuCl₂ | CHCl₃/MeOH, RT, 6 hr | Cu(II)-porphyrin |
Metalation occurs via axial coordination, with steric hindrance from bromophenyl groups occasionally slowing kinetics .
Oxidation and Reduction Reactions
The porphyrin’s redox-active core participates in oxidation and reduction processes:
Oxidation
| Oxidizing Agent | Product | Key Observations |
|---|---|---|
| KMnO₄ (acidic) | Porphyrin π-cation radical | Formation of stable radical species |
| O₂ (photoactivated) | Singlet oxygen (¹O₂) | ROS generation for photodynamic therapy |
Reduction
| Reducing Agent | Product | Conditions |
|---|---|---|
| NaBH₄ | Porphyrin dianion | Mild conditions, high selectivity |
| LiAlH₄ | Partially reduced chlorin | Harsh conditions, lower yields |
Reduction alters the conjugation system, impacting optical properties .
Electrophilic Aromatic Substitution
The bromophenyl groups direct further functionalization via electrophilic substitution:
| Reaction Type | Reagent | Position Modified | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to bromine | Nitro-substituted porphyrin |
| Sulfonation | H₂SO₄/SO₃ | Meta to bromine | Sulfonated derivative |
Steric hindrance from bromine limits reactivity at the 2,6-positions, favoring para substitution .
Photochemical Reactions
Under irradiation, the porphyrin generates reactive oxygen species (ROS):
| Light Source (nm) | ROS Type | Quantum Yield (Φ) |
|---|---|---|
| 420 | Singlet oxygen (¹O₂) | 0.65 |
| 650 | Superoxide (O₂⁻) | 0.28 |
This property is leveraged in photodynamic therapy and environmental photocatalysis .
Comparative Reactivity
The dibromophenyl derivative shows distinct reactivity compared to dichlorophenyl analogs:
| Reaction | Dibromophenyl Por. | Dichlorophenyl Por. |
|---|---|---|
| Suzuki coupling rate | Faster (Br > Cl) | Slower |
| Oxidation potential | +0.85 V vs SCE | +0.92 V vs SCE |
Enhanced bromine electronegativity and leaving-group ability drive these differences .
Comparison with Similar Compounds
Structural and Electronic Comparisons with Similar Compounds
Halogenated Porphyrins
Chlorinated Analogues
- 5,10,15,20-Tetrakis(2,6-dichlorophenyl)porphyrin (Cl8TPP): Smaller, more electronegative chlorine atoms result in stronger electron-withdrawing effects compared to bromine. Cl8TPP demonstrates superior catalytic stability in hypochlorite-mediated epoxidations, with manganese complexes showing higher turnover numbers than brominated analogues . Lower molecular weight (average mass ~868 Da) compared to Br8TPP (1245 Da) .
Fluorinated Analogues
- 5,10,15,20-Tetrakis(2,6-difluorophenyl)porphyrin (F8TPP) :
Sulfonated Derivatives
- 5,10,15,20-Tetrakis(2,6-dichloro-3-sulfonatophenyl)porphyrin (Cl2TPPS) :
Substitution Pattern and Steric Effects
- β-Octabrominated Porphyrins: Bromination at the β-pyrrole positions (e.g., 2,3,7,8,12,13,17,18-octabromo-5,10,15,20-tetrakis(2,6-dibromophenyl)porphyrin) introduces additional steric hindrance and electronic modulation, altering redox potentials and catalytic activity .
- Mixed-Substituent Porphyrins :
Photodynamic Therapy (PDT)
- Br8TPP vs. Chlorinated/Water-Soluble Porphyrins :
- Br8TPP’s bromine substituents enhance intersystem crossing, promoting singlet oxygen (¹O₂) generation. However, its lipophilicity limits aqueous solubility, necessitating delivery systems .
- Chlorinated porphyrins (e.g., Cl2TPP) exhibit similar photostability but higher dark cytotoxicity in microbial cells .
- Sulfonated derivatives (e.g., Cl2TPPS) show efficient ROS generation in aqueous media but poor cellular uptake without micelles .
Antioxidant Activity
- Compared to 5,10,15,20-tetrakis(4-hydroxyphenyl)porphyrin (THPP) and 5,10,15,20-tetrakis(4-aminophenyl)porphyrin (TAPP), Br8TPP lacks significant antioxidant activity due to its electron-deficient macrocycle .
Oxidation Reactions
- Epoxidation Catalysis :
- Mn(III)-Cl8TPP outperforms Br8TPP in sodium hypochlorite-mediated epoxidation, achieving higher yields and stability. Bromine’s bulk may hinder substrate access to the catalytic metal center .
- Ni(II)-complexed 5,10,15,20-tetrakis(2,6-di(n-butoxy)phenyl)porphyrin shows substrate-dependent stereoselectivity, highlighting the role of substituent flexibility .
Data Tables
Table 1: Key Properties of Halogenated Porphyrins
Q & A
Q. What are the optimized synthetic methodologies for 5,10,15,20-Tetrakis(2,6-dibromophenyl)porphyrin, and how do reaction conditions influence yield?
The synthesis typically involves acid-catalyzed condensation of pyrrole with 2,6-dibromobenzaldehyde in a nitrobenzene/acetic acid mixture at 120°C. Yields (~5–30%) depend on reactant stoichiometry, solvent purity, and heating duration. Post-synthesis, purification via recrystallization (e.g., dichloromethane/methanol) is critical to isolate the free-base porphyrin . Monitoring via TLC and UV-Vis spectroscopy (Soret band ~418 nm for free-base) ensures reaction progress .
Q. Which spectroscopic techniques are essential for characterizing this porphyrin, and what key spectral features distinguish it?
- UV-Vis : The free-base porphyrin exhibits a Soret band (~418 nm) and four Q bands (500–650 nm). Metalation (e.g., Mn(III)) shifts the Soret band to ~478 nm and reduces Q bands .
- 1H NMR : Free-base porphyrins show NH pyrrolic protons at δ -2 to -3 ppm, while metallated derivatives lack these signals .
- TLC : Used to monitor metalation (e.g., Mn(III) complexes migrate less than free-base porphyrins in CH₂Cl₂) .
Q. How does steric hindrance from 2,6-dibromophenyl substituents influence porphyrin solubility and crystallinity?
The bulky 2,6-dibromophenyl groups create significant steric hindrance, reducing solubility in polar solvents. Crystallization often requires non-polar solvents (e.g., hexane/dichloromethane) and yields columnar arrays in the solid state, as seen in X-ray structures of analogous halogenated porphyrins .
Advanced Research Questions
Q. What mechanistic insights explain the catalytic activity of metallated derivatives in alkene epoxidation?
The steric bulk of 2,6-dibromophenyl groups restricts access to the metal center, favoring selective epoxidation via a radical rebound mechanism. For example, Fe(III) derivatives form hypervalent metal-oxo intermediates that abstract hydrogen from alkenes, followed by oxygen rebound to generate epoxides. Catalyst stability is reduced due to radical-induced degradation of the porphyrin ligand .
Q. How do halogen substituents (Br vs. Cl) affect photophysical properties and singlet oxygen quantum yields?
Bromine’s heavy-atom effect enhances intersystem crossing, increasing triplet-state population and singlet oxygen (¹O₂) generation. Comparative studies show brominated porphyrins have higher ¹O₂ quantum yields (~0.7) than chlorinated analogs (~0.5), making them superior photosensitizers for photodynamic therapy .
Q. What strategies improve the recyclability of halogenated porphyrin catalysts in oxidation reactions?
Immobilization on silica via sol-gel processes or covalent attachment to polymeric matrices enhances catalyst stability. For example, Fe(III)-tetrakis(2,6-dihalophenyl)porphyrins immobilized in silica retain >80% activity after five cycles in dye degradation assays .
Q. How do crystallographic data resolve contradictions in reported porphyrin conformations?
X-ray studies reveal non-planar "ruffled" conformations in halogenated porphyrins due to steric clashes between substituents. For example, phenyl rings in 5,10,15,20-Tetrakis(4-acetyloxyphenyl)porphyrin are tilted ~65° relative to the porphyrin plane, a feature likely shared with dibromophenyl analogs .
Methodological Considerations
Q. What analytical approaches validate the purity of synthesized porphyrins?
- HPLC-MS : Confirms molecular ion peaks (e.g., m/z 890 for C₄₄H₂₂Cl₈N₄) and absence of byproducts .
- Elemental Analysis : Matches calculated vs. observed C/H/N ratios (<0.3% error) .
- FT-IR : Identifies NH stretches (~3300 cm⁻¹) in free-base porphyrins, absent in metallated forms .
Q. How can researchers mitigate catalyst degradation during alkene oxidation?
- Use electron-deficient porphyrins (e.g., β-octachloro derivatives) to reduce radical attack on the macrocycle .
- Add radical scavengers (e.g., TEMPO) or operate at lower temperatures (30–60°C) to prolong catalyst lifetime .
Data Contradictions and Resolution
Q. Why do catalytic turnovers vary widely across studies using similar porphyrins?
Discrepancies arise from differences in solvent systems (e.g., solvent-free vs. DMF), substrate accessibility, and catalyst loading. For instance, Fe(III)-tetrakis(2,6-dibromophenyl)porphyrin shows higher turnovers in hydrophobic media due to reduced aggregation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
